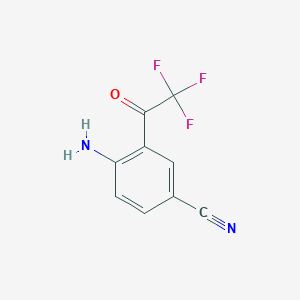

4-Amino-3-(trifluoroacetyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-(trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a trifluoroacetyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoroacetyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . The process is relatively straightforward, yielding a high-purity product with a content of more than 99 percent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available reagents and optimized reaction conditions ensures cost-effective and efficient production. The process may also involve additional purification steps to meet industrial standards.

化学反応の分析

Types of Reactions

4-Amino-3-(trifluoroacetyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzonitriles, while reduction can produce various amines.

科学的研究の応用

4-Amino-3-(trifluoroacetyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism by which 4-Amino-3-(trifluoroacetyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetyl group can participate in various chemical reactions. These interactions can influence enzyme activity, protein function, and cellular processes.

類似化合物との比較

Similar Compounds

- 4-Amino-2-(trifluoromethyl)benzonitrile

- 3-Amino-4-(trifluoromethyl)benzonitrile

- 4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness

4-Amino-3-(trifluoroacetyl)benzonitrile is unique due to the presence of both an amino group and a trifluoroacetyl group, which confer distinct chemical properties

生物活性

4-Amino-3-(trifluoroacetyl)benzonitrile is a compound of growing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5F3N2

- Molecular Weight : 186.1339 g/mol

- IUPAC Name : 4-amino-3-(trifluoromethyl)benzonitrile

- CAS Number : 327-74-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient (API). The trifluoromethyl group is known to enhance the pharmacological properties of compounds, contributing to increased potency and selectivity in biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for various cellular processes.

- Interaction with Receptors : Studies suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

Recent studies have provided insights into the pharmacological effects of this compound:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

Neuropharmacological Effects

In animal models, this compound has exhibited effects on the central nervous system (CNS). It has been associated with anxiolytic and antidepressant-like effects, suggesting its potential utility in treating mood disorders.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.

-

Neuropharmacological Assessment :

- Objective : To assess the anxiolytic effects using the elevated plus maze test.

- Methodology : Mice were administered different doses prior to testing.

- Results : A notable increase in time spent in open arms was recorded, suggesting reduced anxiety levels.

Safety Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. Toxicity studies indicate that at high doses, it may cause adverse effects such as skin irritation and respiratory issues. Proper handling and dosage regulation are crucial for safe application in therapeutic settings.

特性

分子式 |

C9H5F3N2O |

|---|---|

分子量 |

214.14 g/mol |

IUPAC名 |

4-amino-3-(2,2,2-trifluoroacetyl)benzonitrile |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-3-5(4-13)1-2-7(6)14/h1-3H,14H2 |

InChIキー |

LDPFSIAYFCVPJV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。